2-Methyl-2-(pyridin-4-yl)propanal
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Overview
Description
2-Methyl-2-(pyridin-4-yl)propanal is an organic compound that belongs to the class of aldehydes. It is characterized by a pyridine ring substituted at the 4-position with a 2-methylpropanal group. This compound is significant in organic synthesis and has various applications in pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 2-Methyl-2-(pyridin-4-yl)propanal involves the catalytic asymmetric α-benzylation of aldehydes. This method uses a multifunctional chiral covalent framework (CCOF) catalyst in a heterogeneous way. The integration of chiral BINOL-phosphoric acid and Cu(II)-porphyrin modules into a single COF framework allows for the highly efficient promotion of the intermolecular asymmetric α-benzylation of aldehydes via visible-light induced photothermal conversion .
Industrial Production Methods
In industrial settings, continuous flow synthesis is often employed. This method involves progressing starting material through a column packed with Raney® nickel using a low boiling point alcohol (such as 1-propanol) at high temperature. This approach is advantageous due to its shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(pyridin-4-yl)propanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: 2-Methyl-2-(pyridin-4-yl)propanoic acid.
Reduction: 2-Methyl-2-(pyridin-4-yl)propanol.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-2-(pyridin-4-yl)propanal is utilized in various scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of bioactive compounds and natural products.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(pyridin-4-yl)propanal involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of angiogenesis inhibitors, it acts by inhibiting the formation of new blood vessels, thereby restricting the supply of nutrients to tumors and preventing their growth .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: A simpler analog without the aldehyde group.
4-Methylpyridine: A positional isomer with the methyl group at the 4-position of the pyridine ring.
2,4-Dimethylpyridine: Contains two methyl groups at the 2- and 4-positions of the pyridine ring.
Uniqueness
2-Methyl-2-(pyridin-4-yl)propanal is unique due to the presence of both a pyridine ring and an aldehyde group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-methyl-2-pyridin-4-ylpropanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-9(2,7-11)8-3-5-10-6-4-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKNKTICXHOFSKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=O)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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